molecular formula C13H15BClFO3 B14026555 2-Chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

2-Chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B14026555
M. Wt: 284.52 g/mol
InChI Key: SWTZYSNYXKEXQJ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the molecular formula C11H14BClFNO2. This compound is notable for its unique structure, which includes a boronic ester group, a fluorine atom, and a chloro substituent on a benzaldehyde framework. These structural features make it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

The synthesis of 2-Chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves a multi-step process. One common method includes the following steps:

    Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of a halogenated aromatic compound with a boronic acid or boronic ester in the presence of a palladium catalyst.

    Formylation: The formyl group is introduced through a formylation reaction, often using reagents like DMF (dimethylformamide) and POCl3 (phosphoryl chloride).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Nucleophilic Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzaldehydes.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.

Scientific Research Applications

2-Chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Material Science: The compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.

    Medicinal Chemistry: It is explored for its potential biological activity and is used in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a reagent in chemical reactions The boronic ester group participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds through a palladium-catalyzed cross-coupling mechanism

Comparison with Similar Compounds

Similar compounds to 2-Chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde include:

    2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a benzaldehyde framework.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring and a different position of the chloro substituent.

    2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a methoxy group instead of a chloro substituent.

These compounds share the boronic ester group and halogen substituents, but differ in their aromatic frameworks and specific substituents, which can influence their reactivity and applications.

Properties

Molecular Formula

C13H15BClFO3

Molecular Weight

284.52 g/mol

IUPAC Name

2-chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C13H15BClFO3/c1-12(2)13(3,4)19-14(18-12)10-9(16)6-5-8(7-17)11(10)15/h5-7H,1-4H3

InChI Key

SWTZYSNYXKEXQJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)C=O)F

Origin of Product

United States

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